Tetrabutylazanium;tribromide
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Overview
Description
It is a salt composed of the lipophilic tetrabutylammonium cation and the linear tribromide anion . This compound is often used as a reagent in organic synthesis due to its stability and ease of handling.
Preparation Methods
Tetrabutylazanium;tribromide can be synthesized by treating solid tetrabutylammonium bromide with bromine vapor . The reaction is as follows:
[N(C4H9)4]Br+Br2→[N(C4H9)4]Br3
Alternatively, tetrabutylammonium bromide can be reacted with vanadium pentoxide and aqueous hydrogen peroxide, or with ceric ammonium nitrate .
Chemical Reactions Analysis
Tetrabutylazanium;tribromide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It serves as a source of bromine for substitution reactions.
Coupling Reactions: It is used as a co-catalyst in numerous coupling reactions.
Common reagents and conditions used in these reactions include isopropanol under reflux conditions and aqueous medium at elevated temperatures . Major products formed from these reactions are often brominated organic compounds.
Scientific Research Applications
Tetrabutylazanium;tribromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrabutylazanium;tribromide involves the release of bromine, which acts as an electrophile in various organic reactions. The tetrabutylammonium cation stabilizes the tribromide anion, allowing it to participate in oxidation and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Tetrabutylazanium;tribromide can be compared with other similar compounds such as:
Tetrabutylammonium triiodide: Similar in structure but contains iodine instead of bromine.
Tetrabutylammonium bromide: Used as a phase-transfer catalyst and a source of bromide ions.
This compound is unique due to its stability, ease of handling, and effectiveness as a brominating agent in organic synthesis .
Properties
Molecular Formula |
C16H36Br3N-2 |
---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
tetrabutylazanium;tribromide |
InChI |
InChI=1S/C16H36N.3BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-3 |
InChI Key |
NVPJVPHQWFARPY-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
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